![molecular formula C19H18N2O3S B2589552 2-((3,5-dimethoxybenzyl)thio)-6-phenylpyrimidin-4(3H)-one CAS No. 899965-67-4](/img/structure/B2589552.png)
2-((3,5-dimethoxybenzyl)thio)-6-phenylpyrimidin-4(3H)-one
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Overview
Description
The compound “2-((3,5-dimethoxybenzyl)thio)-6-phenylpyrimidin-4(3H)-one” is a pyrimidinone derivative. Pyrimidinones are a class of compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The “one” at the end indicates the presence of a carbonyl group (C=O) in the ring. The compound also contains a phenyl group (a six-membered carbon ring, indicative of the “phenyl” in the name), and a 3,5-dimethoxybenzyl group, which is a benzyl group (a seven-carbon chain) with methoxy groups (O-CH3) attached to the third and fifth carbons .
Molecular Structure Analysis
The molecular structure of this compound would be based on the arrangement of these groups around the pyrimidinone ring. The exact structure would depend on the specific locations of the phenyl and 3,5-dimethoxybenzyl groups on the pyrimidinone ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating methoxy groups and the electron-withdrawing carbonyl group in the pyrimidinone ring. These groups could potentially make the compound more reactive towards electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the methoxy groups could potentially increase its solubility in polar solvents .Scientific Research Applications
- The 3,4-dimethoxybenzyl group serves as a protective moiety for the thiol group in SAMs. These monolayers find applications in nanotechnology, biosensors, and surface functionalization . The protective group enhances precursor solubility and stability, facilitating monolayer formation.
- The stability of the 3,4-dimethoxybenzyl group under Pd-catalyzed C-C bond formation conditions makes it valuable in organic synthesis. Researchers use it to create precursors for various compounds .
- The compound’s protective group increases the solubility of aromatic thiolate precursors. This property is crucial for the formation of high-quality SAMs, especially when working with low-solubility thiols .
- The 3,5-dimethoxybenzyl group can be incorporated into surface-active sulfur compounds, such as self-assembled monolayers on gold surfaces. These compounds have applications in materials science and surface chemistry .
- The synthesis of (3,5-dimethoxybenzyl)triphenylphosphonium bromide involves this compound. Phosphonium salts find use in various chemical reactions and as reagents in organic chemistry .
Self-Assembled Monolayers (SAMs) for Surface Modification
Organic Synthesis and C-C Bond Formation
Solubilizing Protective Group for Aromatic Thiolates
Surface-Active Sulfur Compounds
Phosphonium Salt Synthesis
Electron Transport in Thin Organic Films
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(3,5-dimethoxyphenyl)methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-23-15-8-13(9-16(10-15)24-2)12-25-19-20-17(11-18(22)21-19)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGGNSPUXIWONI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49676669 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-((3,5-dimethoxybenzyl)thio)-6-phenylpyrimidin-4(3H)-one |
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